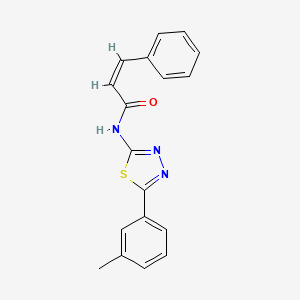

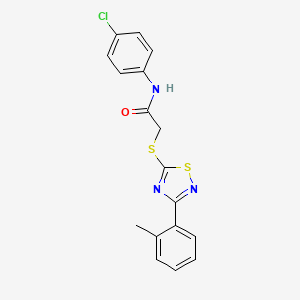

(Z)-3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound that has shown potential in various scientific research applications due to its unique chemical structure. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Photocatalytic Bacterial Inactivation

This compound could potentially be used in photocatalytic bacterial inactivation . Photocatalysis is a process where a photocatalytic material absorbs photon energy equivalent to or larger than its own band gap . This process is considered a promising sterilization process due to its use of green and renewable energy and negligible bacterial resistance .

Synthesis of Thiazolidinediones Derivatives

The compound can be used in the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives . These derivatives have been synthesized in two steps with moderate to good yield using morpholine as a catalyst . The synthesized molecules have shown potential anti-diabetic activity .

Palladium-Catalyzed Cascade Carbonylative Synthesis

The compound could potentially be used in palladium-catalyzed cascade carbonylative synthesis . This process uses dimethyl carbonate (DMC), a non-toxic liquid, as both solvent and reactant .

Drug Development

The compound could potentially be used in the development of drugs for the treatment of type 2 diabetes . Preliminary flexible docking studies reveal that the synthesized molecules could be potential candidates for the treatment of type 2 diabetes in the near future .

Chemical Research

The compound could be used in chemical research, particularly in the study of rare and unique chemicals . It could be used to explore new synthesis methods, study chemical reactions, or develop new chemical compounds .

Heterocyclic Compound Studies

The compound could be used in the study of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms . These compounds play an important role in medicinal chemistry .

Mecanismo De Acción

Target of Action

Similar compounds, such as thiazolidinediones, have been known to bind with the gamma form of the peroxisome proliferator-activated receptor-γ (pparγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

Based on the structural similarity to thiazolidinediones, it can be hypothesized that this compound may interact with its targets (like pparγ) and induce conformational changes that modulate the transcription of specific genes . This can lead to alterations in cellular processes such as glucose metabolism, lipid metabolism, and inflammation .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, activation of PPARγ can lead to the upregulation of genes involved in adipogenesis and insulin sensitivity . This can result in increased glucose uptake, decreased insulin resistance, and reduced levels of circulating glucose .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts similarly to thiazolidinediones, it could potentially lead to improved insulin sensitivity, reduced blood glucose levels, and other beneficial effects in the context of metabolic disorders .

Propiedades

IUPAC Name |

(Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-13-6-5-9-15(12-13)17-20-21-18(23-17)19-16(22)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,21,22)/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUDSHXLBOOYLM-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C\C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2381450.png)

![N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2381459.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)